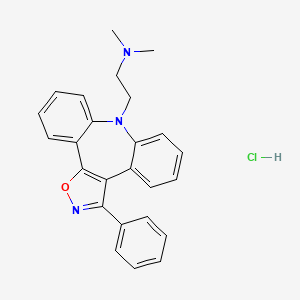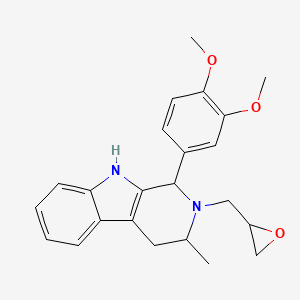
Norfenefrine, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Norfenefrine, also known as meta-octopamine or norphenylephrine, is a sympathomimetic medication primarily used in the treatment of hypotension (low blood pressure). It is a naturally occurring endogenous trace amine and plays a role as a minor neurotransmitter in the brain. Norfenefrine is described as an α-adrenergic receptor agonist and sympathomimetic agent, acting predominantly as an α1-adrenergic receptor agonist .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Norfenefrine can be synthesized from cardanol derived from cashew nut shell liquid. The key intermediate for the synthesis is 3-vinylphenol, which is obtained through ethenolysis of cardanol. Hydroxyamination of 3-vinylphenol with an iron porphyrin catalyst affords norfenefrine in over 70% yield .
Industrial Production Methods
The industrial production of norfenefrine involves the use of m-hydroxybenzaldehyde as a raw material. The process includes several steps, such as bromination and hydroxyamination, to achieve the final product .
Análisis De Reacciones Químicas
Types of Reactions
Norfenefrine undergoes various chemical reactions, including:
Oxidation: Norfenefrine can be oxidized to form m-hydroxymandelic acid.
Reduction: Reduction reactions can convert norfenefrine into its corresponding alcohol derivatives.
Substitution: Substitution reactions can occur at the hydroxyl or amino groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: m-Hydroxymandelic acid
Reduction: Alcohol derivatives of norfenefrine
Substitution: Various alkylated and acylated derivatives
Aplicaciones Científicas De Investigación
Norfenefrine has several scientific research applications, including:
Mecanismo De Acción
Norfenefrine exerts its effects by acting as an α-adrenergic receptor agonist. It predominantly targets α1-adrenergic receptors, leading to vasoconstriction and an increase in blood pressure. The compound mimics the action of endogenous catecholamines, such as norepinephrine, by binding to and activating these receptors .
Comparación Con Compuestos Similares
Norfenefrine is structurally similar to several other compounds, including:
Norepinephrine: Both are phenethylamine derivatives, but norepinephrine has an additional hydroxyl group on the benzene ring.
Phenylephrine: Similar in structure, but phenylephrine has a methyl group on the nitrogen atom.
Etilefrine: Similar structure, but etilefrine has an ethyl group on the nitrogen atom.
Metaraminol: Similar structure, but metaraminol has a methyl group on the α-carbon.
Norfenefrine is unique due to its specific action as an α1-adrenergic receptor agonist and its role as a minor neurotransmitter in the brain .
Propiedades
Número CAS |
1420-80-0 |
|---|---|
Fórmula molecular |
C8H11NO2 |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
3-[(1S)-2-amino-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C8H11NO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,10-11H,5,9H2/t8-/m1/s1 |
Clave InChI |
LRCXRAABFLIVAI-MRVPVSSYSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)O)[C@@H](CN)O |
SMILES canónico |
C1=CC(=CC(=C1)O)C(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



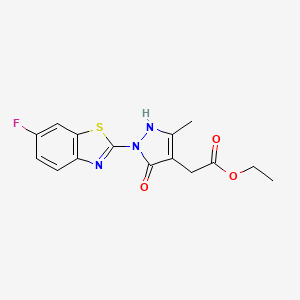
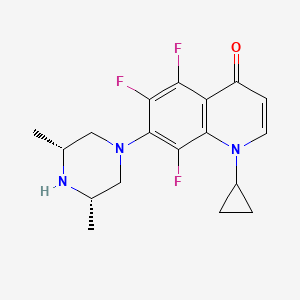
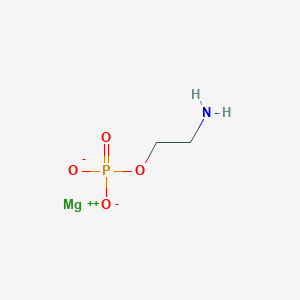

![3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropan-1-ol](/img/structure/B12769312.png)



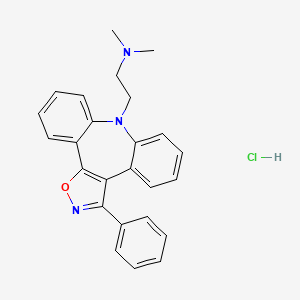
![[(4S,6S,7R,8S)-7-methoxy-12-methyl-11-[[(E)-2-methylbut-2-enyl]amino]-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]tridec-11-en-8-yl]methyl acetate](/img/structure/B12769338.png)
